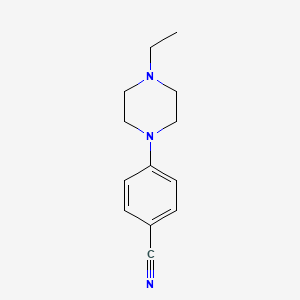

4-(4-Ethylpiperazino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Ethylpiperazino)benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a compound that has been used in various research and industrial applications .

Synthesis Analysis

The synthesis of benzonitriles, including “4-(4-Ethylpiperazino)benzonitrile”, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .Molecular Structure Analysis

The molecular structure of “4-(4-Ethylpiperazino)benzonitrile” is characterized by the presence of a benzonitrile group attached to a 4-ethylpiperazino group . The InChI code for this compound is 1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 .Aplicaciones Científicas De Investigación

1. Applications in Electrolyte Solutions

A study by Huang et al. (2014) explored a derivative of benzonitrile, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This derivative showed significant improvements in cyclic stability and capacity retention in the battery, suggesting potential applications for similar benzonitrile derivatives in battery technologies (Huang et al., 2014).

2. Role in Antiviral Activity

Research by Jiang et al. (2020) identified a compound related to benzonitrile, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, which demonstrated significant antiviral activity against Hepatitis C Virus (HCV). This compound, with its novel mechanism of action, indicates the potential for benzonitrile derivatives in developing antiviral medications (Jiang et al., 2020).

3. Corrosion Inhibition

A 2018 study by Chaouiki et al. investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic solutions. The derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, showed excellent performance in protecting mild steel, indicating that similar benzonitrile compounds could be useful in corrosion prevention technologies (Chaouiki et al., 2018).

4. Antimycobacterial Agents

A study by Patel et al. (2014) involved the synthesis of benzonitrile/nicotinonitrile-based s-triazines, which exhibited profound antimycobacterial activity. This suggests that benzonitrile derivatives could be valuable in treating infections like tuberculosis (Patel et al., 2014).

5. Photophysical Studies

Pradhan and Biswas (2007) conducted time-resolved studies on charge-transfer molecules related to benzonitrile in various solvents. This research enhances understanding of the photophysical properties of benzonitrile derivatives, which could be beneficial in developing materials for optoelectronic applications (Pradhan & Biswas, 2007).

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSQSHZWGWNQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)

![(3,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2427677.png)

![4-acetyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2427678.png)

![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)

![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)

![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)

![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)

![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)